2-Ethylhexyl isocyanatocarbonate
Description
2-Ethylhexyl isocyanatocarbonate is a specialized organic compound hypothesized to contain both isocyanate (-NCO) and carbonate (-OCOO-) functional groups attached to a 2-ethylhexyl backbone. Isocyanatocarbonates are typically reactive intermediates used in polymer synthesis, coatings, or adhesives, where the isocyanate group enables crosslinking, and the carbonate moiety contributes to thermal stability or solubility. The 2-ethylhexyl chain likely imparts hydrophobicity and plasticizing effects, similar to related esters like dioctyl phthalate or 2-ethylhexyl acrylate .
Properties
CAS No. |
62724-16-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-ethylhexyl isocyanato carbonate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-6-9(4-2)7-14-10(13)15-11-8-12/h9H,3-7H2,1-2H3 |
InChI Key |
ZVKNHRRUOLQYPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)ON=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl isocyanatocarbonate can be synthesized through several methods. One common method involves the reaction of an alcohol with phosgene, followed by the addition of an amine . Another method includes the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant . Additionally, the Curtius rearrangement, which involves the degradation of an acyl azide to an isocyanate and nitrogen gas, is also used .
Industrial Production Methods
The industrial production of isocyanates, including 2-ethylhexyloxycarbonyl isocyanate, predominantly relies on the phosgene process. This method involves the reaction of an amine with phosgene to produce the isocyanate . due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl isocyanatocarbonate undergoes several types of reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).
Amine Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Amines: Direct reaction followed by base-catalyzed proton transfer.
Major Products
Carbamic Acid: Decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Scientific Research Applications
2-Ethylhexyl isocyanatocarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylhexyloxycarbonyl isocyanate involves its reactivity with nucleophiles. The compound reacts with hydrogen-acidic compounds such as alcohols, phenols, and amines through three fundamental mechanisms :
Anionic Mechanism: Involves the transformation of the hydrogen-acidic compound into an anion, which then reacts with the isocyanate.
Concerted Mechanism: Proton transfer to the base and nucleophilic addition to the isocyanate occur simultaneously.
Direct Addition Mechanism: Direct addition of the nucleophile to the isocyanate followed by base-catalyzed proton transfer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related 2-ethylhexyl derivatives, emphasizing applications, reactivity, and physical properties.
Table 1: Key Properties of 2-Ethylhexyl Derivatives
Reactivity and Functional Group Analysis
Isocyanatocarbonate vs. Diisocyanates (e.g., Hexamethylene diisocyanate) :
While diisocyanates (e.g., CAS 822-06-0) are critical for polyurethane formation via urethane linkages, isocyanatocarbonates may offer dual reactivity (isocyanate for crosslinking and carbonate for thermal stability). Diisocyanates exhibit higher acute toxicity (AEGL guidelines ), whereas carbonate groups could reduce volatility compared to pure isocyanates.- Isocyanatocarbonate vs. Chloroformates (e.g., 2-Ethylhexyl chloroformate): Chloroformates (CAS referenced in ) are highly reactive acylating agents but lack the carbonate group.
Isocyanatocarbonate vs. Acrylates (e.g., 2-Ethylhexyl acrylate) :
Acrylates polymerize via radical mechanisms, whereas isocyanatocarbonates would likely undergo step-growth polymerization. The acrylate’s hydrophobic 2-ethylhexyl chain improves weathering resistance in coatings , a trait shared by isocyanatocarbonates.
Application-Specific Comparison
Plasticizers :
Di-(2-ethylhexyl) adipate (CAS 103-23-1) and bis(2-ethylhexyl) phthalate (CAS 117-84-0) dominate as plasticizers due to ester flexibility and compatibility with polymers. Isocyanatocarbonates could serve as reactive plasticizers, enabling in-situ crosslinking for enhanced durability .Fuel Additives :
2-Ethylhexyl nitrate (evidence ) improves ignition properties in jet fuels. Isocyanatocarbonates are unlikely to replace nitrates here but might find niche roles in fuel-resistant coatings.- Polymer Synthesis: Hexamethylene diisocyanate (CAS 822-06-0) is a staple in polyurethanes. Isocyanatocarbonates could innovate hybrid polymers (e.g., polyurethane-carbonates) with tailored thermomechanical properties .
Notes and Limitations
Data Gaps : Direct references to 2-ethylhexyl isocyanatocarbonate are absent in the provided evidence. Comparisons are extrapolated from analogs.
Formula Discrepancies : Some evidence lists incomplete molecular formulas (e.g., "CHO" for adipate ), which should be verified with authoritative sources like PubChem or CAS databases.
Regulatory Considerations : Bis(2-ethylhexyl) phthalate (DEHP) is restricted due to toxicity ; similar evaluations would be necessary for isocyanatocarbonates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
